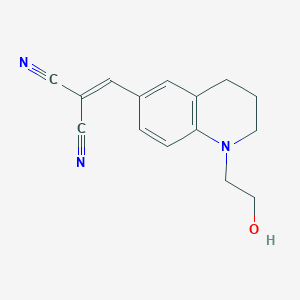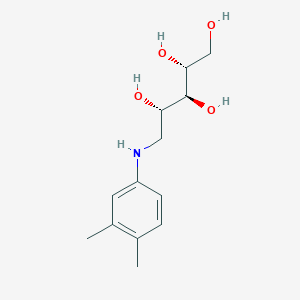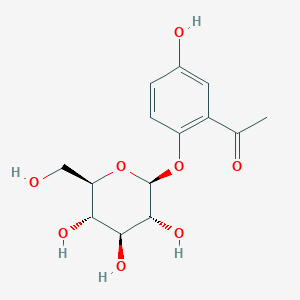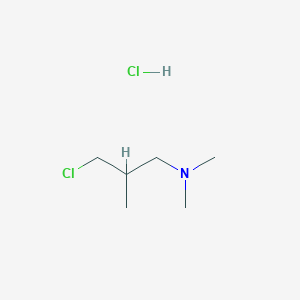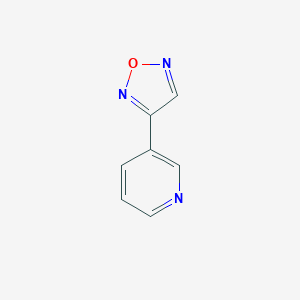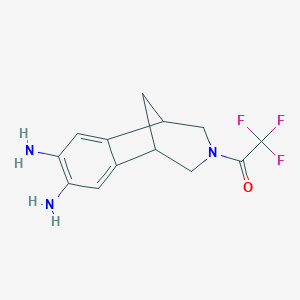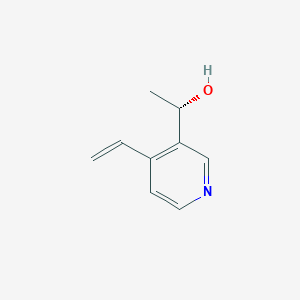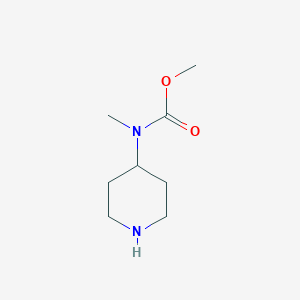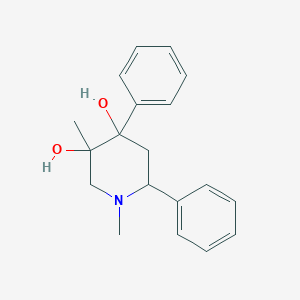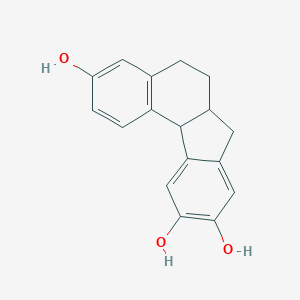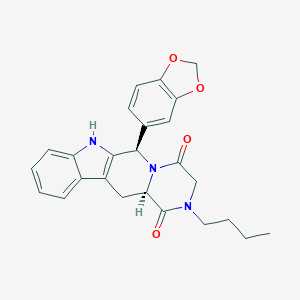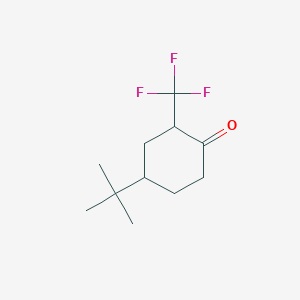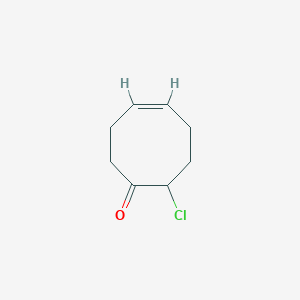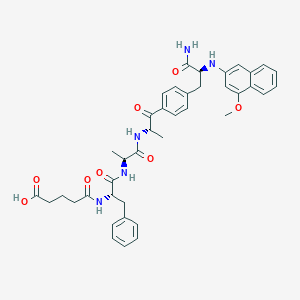![molecular formula C8H10N2O B137436 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole CAS No. 153386-52-8](/img/structure/B137436.png)
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole, also known as TFP, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. TFP is a five-membered ring structure that contains three heteroatoms, including two nitrogen atoms and one oxygen atom.
Wirkmechanismus
The mechanism of action of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is not fully understood. However, it has been proposed that 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole may exert its biological activity by inhibiting specific enzymes or receptors in the body. For example, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemische Und Physiologische Effekte
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are involved in the inflammatory response. 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been reported to exhibit antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole in lab experiments include its relatively simple synthesis method and its potential for use as a building block in the synthesis of new compounds with improved biological activity. However, the limitations of using 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole include its low yield and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole. One potential area of research is the development of new compounds that incorporate 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole as a building block, with the aim of improving their biological activity. Additionally, further research is needed to fully understand the mechanism of action of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole and its potential side effects. Another potential area of research is the investigation of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion
In conclusion, 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. Its synthesis method is relatively simple, and it has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial activities. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole involves the reaction of 3,4-dimethyl-2-pyrrolecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction mixture is then heated at 110°C for several hours, followed by the addition of sodium methoxide to obtain 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole. The yield of 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole obtained from this method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole has also been investigated for its potential use as a building block in the synthesis of new compounds with improved biological activity.
Eigenschaften
CAS-Nummer |
153386-52-8 |
|---|---|
Produktname |
2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
2,3,4-trimethylfuro[2,3-c]pyrazole |
InChI |
InChI=1S/C8H10N2O/c1-5-4-11-8-7(5)6(2)10(3)9-8/h4H,1-3H3 |
InChI-Schlüssel |
NDMBLEYNXNKNSE-UHFFFAOYSA-N |
SMILES |
CC1=COC2=NN(C(=C12)C)C |
Kanonische SMILES |
CC1=COC2=NN(C(=C12)C)C |
Synonyme |
2H-Furo[2,3-c]pyrazole, 2,3,4-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



